molecular formula C19H19F3N2O2 B3823881 4-[(2-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine

4-[(2-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine

Cat. No. B3823881
M. Wt: 364.4 g/mol
InChI Key: LJYCWXVWHBZNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a morpholine derivative that has been synthesized using specific methods, and its mechanism of action and physiological effects have been studied to understand its potential applications.

Mechanism of Action

The mechanism of action of 4-[(2-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine is not fully understood. However, it has been suggested that this compound may act as an inhibitor of specific enzymes or receptors, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-[(2-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine may have various biochemical and physiological effects. For example, it has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(2-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine in lab experiments is its potential to act as a potent therapeutic agent. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 4-[(2-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine. Some of these directions include:
1. Further studies to understand the mechanism of action of this compound.
2. Exploration of its potential applications in the treatment of various diseases.
3. Development of more efficient synthesis methods to improve the yield and purity of this compound.
4. Investigation of its potential side effects and toxicity.
5. Studies to optimize its pharmacokinetic properties to improve its bioavailability and efficacy.
In conclusion, 4-[(2-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, mechanism of action, physiological effects, and potential future directions have been studied to understand its potential applications. Further research in this field may lead to the development of new and effective therapeutic agents for various diseases.

Scientific Research Applications

The potential applications of 4-[(2-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine have been studied in various fields of science. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for various diseases.

properties

IUPAC Name

(2-methylpyridin-3-yl)-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c1-13-17(6-3-7-23-13)18(25)24-8-9-26-16(12-24)11-14-4-2-5-15(10-14)19(20,21)22/h2-7,10,16H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYCWXVWHBZNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N2CCOC(C2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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